molecular formula C18H15N5O2S B2969674 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide CAS No. 899737-57-6

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide

Cat. No. B2969674
CAS RN: 899737-57-6
M. Wt: 365.41
InChI Key: VLOOFXHPFMBGBW-UHFFFAOYSA-N
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Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C18H15N5O2S and its molecular weight is 365.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis Compounds with pyrazolo[3,4-d]pyrimidine skeletons have been synthesized and characterized, demonstrating the versatility of this core structure in creating novel derivatives with potentially useful properties. For example, the unexpected synthesis of novel 2-pyrone derivatives highlights the diverse synthetic routes available for creating complex molecules with pyrazolo[3,4-d]pyrimidine derivatives, which could be applied to the target compound for various research and development purposes (Sebhaoui et al., 2020).

Biological and Pharmacological Applications Several studies have focused on the biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives, particularly their potential as ligands for biological receptors, imaging agents, and therapeutic compounds. For instance, novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to bind to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This suggests the potential of the target compound in neuroinflammation imaging and therapy, given its structural similarity (Damont et al., 2015).

Antimicrobial and Antitumor Activities Research into pyrazolo[3,4-d]pyrimidine derivatives has also revealed their antimicrobial and antitumor potentials. For example, a study on pyrazolo[3,4-d]pyrimidine derivatives showed moderate to outstanding antimicrobial activity against a range of bacteria and fungi, suggesting that similar compounds could be explored for antimicrobial applications (El-sayed et al., 2017). Additionally, certain derivatives have shown antitumor activities, indicating the target compound's potential use in cancer research and therapy development (Alqasoumi et al., 2009).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a crucial role in cell cycle regulation .

Mode of Action

These compounds typically bind to the active site of their target protein, inhibiting its function and leading to alterations in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific target. If it indeed targets CDK2, it would impact the cell cycle regulation pathway. Inhibition of CDK2 can halt cell cycle progression, preventing cells from entering the S phase and undergoing DNA replication .

Result of Action

The molecular and cellular effects of this compound would be largely dependent on its specific target. If it inhibits CDK2, it could potentially halt cell cycle progression, preventing the proliferation of cells. This could be particularly useful in the context of cancer treatment, where uncontrolled cell proliferation is a key issue .

properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-12-4-6-13(7-5-12)23-17-15(10-20-23)18(25)22(11-19-17)21-16(24)9-14-3-2-8-26-14/h2-8,10-11H,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOOFXHPFMBGBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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